- Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imidesRevue Roumaine de Chimie, 2007, 52(8-9), 883-886,
Cas no 89-40-7 (5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-Nitroisoindoline-1,3-dione
- AKOS B028733
- 5-NITRO-1,3-DIHYDRO-2H-ISOINDOL-1,3-DIONE
- 5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE
- 5-NITROPHTHALIMIDE
- 5-NITROISOINDOLE-1,3-DIONE
- 4-NITRO-1,2-BENZENE DICARBOXYLIC ACID, IMIDE
- 4-Nitrophthalimide
- 3-nitrophthalimide
- 4-Nirtophthalimide
- 4-Nitrophtalimide
- 4-nitro-phthalimid
- 4-nitro-phthalimide
- 5-nitro-isoindole-1,3-dione
- 5-Nitro-isoindolin-1,3-dion
- 5-nitrosoindoline-1,3-dione
- PHTHALIMIDE,4-NITRO
- P-NITRO-PHTHALIMIDE
- Phthalimide, 4-nitro-
- 1H-Isoindole-1,3(2H)-dione, 5-nitro-
- 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- 26NA19UI3U
- ANYWGXDASKQYAD-UHFFFAOYSA-N
- 5-nitro-2H-benzo[c]azoline-1,3-dione
- 5-nitro-phthalimide
- DSSTox_CID_5776
- DSSTox_
- DSSTox_RID_77921
- Oprea1_866451
- DSST
- UNII-26NA19UI3U
- NSC-5394
- CAS-89-40-7
- Tox21_200190
- CCRIS 4685
- Q27254119
- SCHEMBL16303093
- Z56812733
- F0345-4666
- NSC 5394
- AKOS000313129
- NCGC00091620-02
- AC-10997
- D70991
- AS-9405
- CS-W023085
- NCGC00091620-01
- SB64042
- BCP30589
- AI3-00701
- AE-641/30105047
- FT-0619295
- 5-nitroisoindoline-1,3-dione;5-Nitro-1H-isoindole-1,3(2H)-dione;Phthalimide, 4-nitro-
- DTXSID1025776
- 5-21-11-00158 (Beilstein Handbook Reference)
- 4-nitrophthalimid
- N0247
- EN300-16888
- DTXCID405776
- NCGC00257744-01
- MFCD00005884
- STK397451
- SCHEMBL151957
- SY039319
- 1,3-Dioxo-5-nitro-1,3-dihydro-2H-isoindol-2-ide
- 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
- NSC5394
- SR-01000397641-1
- 89-40-7
- EINECS 201-905-5
- 1H-Isoindole-1, 5-nitro-
- AMY272
- LS-1893
- W-100375
- BRN 0180224
- CHEMBL1607202
- A843189
- SR-01000397641
- 4-Nitrophthalimide, 98%
- 5-Nitro-1H-isoindole-1,3(2H)-dione #
- 5-Nitro-1H-isoindole-1,3(2H)-dione (ACI)
- Phthalimide, 4-nitro- (6CI, 7CI, 8CI)
- 4-Nitrophthalimide,99%
- NS00039328
- 4-NITRO-1,2-BENZENEDICARBOXYLICACID, IMIDE
-
- MDL: MFCD00005884
- インチ: 1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
- InChIKey: ANYWGXDASKQYAD-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC([N+](=O)[O-])=CC=2)C(=O)N1
- BRN: 0180224
計算された属性
- せいみつぶんしりょう: 192.017107g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 192.017107g/mol
- 単一同位体質量: 192.017107g/mol
- 水素結合トポロジー分子極性表面積: 92Ų
- 重原子数: 14
- 複雑さ: 309
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黄色の針状またはシート状結晶
- 密度みつど: 1.5513 (rough estimate)
- ゆうかいてん: 195.0 to 203.0 deg-C
- ふってん: 328.09°C (rough estimate)
- 屈折率: 1.4900 (estimate)
- すいようせい: <0.01 g/100 mL at 18 ºC
- あんていせい: Stable. Combustible. Incompatible with moisture, water, strong oxidising agents, strong bases.
- PSA: 91.99000
- LogP: 1.33040
- ようかいせい: アルコール、酢酸、アセトンに溶け、熱湯に溶けない
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S37/39-S26
- RTECS番号:TI5625000
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- TSCA:Yes
- リスク用語:R36/37/38
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 税関データ
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N515335-1g |
4-Nitrophthalimide |
89-40-7 | 1g |
$ 50.00 | 2022-06-03 | ||
TRC | N515335-5g |
4-Nitrophthalimide |
89-40-7 | 5g |
$ 65.00 | 2022-06-03 | ||
Ambeed | A186496-100g |
5-Nitroisoindoline-1,3-dione |
89-40-7 | 97% | 100g |
$40.0 | 2024-04-16 | |
Enamine | EN300-16888-0.5g |
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
89-40-7 | 97% | 0.5g |
$21.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069925-500g |
5-Nitroisoindoline-1,3-dione |
89-40-7 | 98% | 500g |
¥240.00 | 2024-04-26 | |
Life Chemicals | F0345-4666-0.5g |
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
89-40-7 | 95% | 0.5g |
$19.0 | 2023-09-07 | |
abcr | AB118269-500 g |
4-Nitrophthalimide, 98%; . |
89-40-7 | 98% | 500 g |
€235.90 | 2023-07-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 332097-5G |
4-Nitrophthalimide |
89-40-7 | 5g |
¥761.77 | 2023-10-25 | ||
eNovation Chemicals LLC | D397550-5g |
4-Nitrophthalimide |
89-40-7 | 97% | 5g |
$105 | 2024-05-24 | |
Apollo Scientific | OR4839-25g |
4-Nitrophthalimide |
89-40-7 | 98% | 25g |
£65.00 | 2023-09-01 |
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Water ; cooled
- Synthesis and spectroscopic properties of novel azo dyes derived from phthalimideColoration Technology, 2007, 123(6), 379-386,
ごうせいかいろ 3
ごうせいかいろ 4
- Preparation of new biologically active and water soluble dyes: characterization, aggregation and extraction of metal ions from solutionsAsian Journal of Chemistry, 2019, 31(6), 1398-1404,
ごうせいかいろ 5
1.2 rt; 4 h, 35 °C
- New anthracene-based-phthalocyanine semi-conducting materials: Synthesis and optoelectronic propertiesMaterials Research Bulletin, 2016, 75, 144-154,
ごうせいかいろ 6
- Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyesFibers and Polymers, 2008, 9(2), 143-151,
ごうせいかいろ 7
- Synthesis of some Schiff bases derived from copper tetraaminophthalocyaninesRevista de Chimie (Bucharest, 2007, 58(7), 664-668,
ごうせいかいろ 8
- Synthesis of phthalimide disperse dyes and study on the interaction energyDyes and Pigments, 2017, 146, 240-250,
ごうせいかいろ 9
- The design, synthesis and in vitro immunosuppressive evaluation of novel isobenzofuran derivativesBioorganic & Medicinal Chemistry Letters, 2012, 22(1), 53-56,
ごうせいかいろ 10
1.2 4 h, 35 °C
- Synthesis and characterization of new Zn-phthalocyanine-based semi-conducting materialsArabian Journal of Chemistry, 2017, 10,,
ごうせいかいろ 11
1.2 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 10 °C; 10 °C → rt; 10 h, rt
1.3 Reagents: Water ; cooled
- New process for 4-aminophthalimide synthesisNanjing Gongye Daxue Xuebao, 2008, 30(6), 51-53,
ごうせいかいろ 12
ごうせいかいろ 13
1.2 10 °C → rt; 10 h, rt
- Synthesis of 4-nitrophthalimideZhejiang Gongye Daxue Xuebao, 2003, 31(5), 512-514,
ごうせいかいろ 14
- Synthesis and application of N-butyl substituted phthalimide disperse dyesTextile Research Journal, 2019, 89(15), 3034-3047,
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Ling Lin,Dong-Hui Chen,Rongmin Yu,Xu-Lin Chen,Wen-Juan Zhu,Dong Liang,Jian-Fei Chang,Qing Zhang,Can-Zhong Lu J. Mater. Chem. C 2017 5 4495
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Axel G. Griesbeck,Sebastian Hanft,Yrene Díaz Miara Photochem. Photobiol. Sci. 2010 9 1385
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Li Yan-mei,Fu Jin-feng,He Long-qiang,Li Wei-na,Esmail Vessally RSC Adv. 2021 11 24474
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Leopold Ferdinand Levy,Henry Stephen J. Chem. Soc. 1931 79
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5. Construction of sulfur-containing N-vinylimides: N-addition of imides to propargyl sulfonium saltsShou-Jie Shen,Le-Mei Wang,Guo-Mei Gong,Yan-Jiao Wang,Jin-Yan Liang,Jun-Wen Wang RSC Adv. 2022 12 12663
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Ming Yu Jin,Juncheng Li,Renke Huang,Yuxuan Zhou,Lung Wa Chung,Jun (Joelle) Wang Chem. Commun. 2018 54 4581
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Yeong-Beom Lee,Han Young Woo,Chong-Bok Yoon,Hong-Ku Shim J. Mater. Chem. 1999 9 2345
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Evgeny V. Kudrik,Ivan U. Nikolaev,Gennady P. Shaposhnikov,Nadezhda V. Usol'tseva,Venera V. Bykova Mendeleev Commun. 2000 10 222
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Shijun Ma,Lulu Wu,Ming Liu,Xiufang Xu,Yaodong Huang,Yongmei Wang RSC Adv. 2013 3 11498
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Weixing Yang,Ronglan Zhang,Kai Luo,Weiping Zhang,Jianshe Zhao RSC Adv. 2016 6 75632
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
5-nitro-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Introduction to 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 89-40-7) and Its Emerging Applications in Chemical Biology
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione, identified by its CAS number 89-40-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and reactivity. This compound belongs to the class of nitroisoindole derivatives, which are known for their broad spectrum of biological activities. The presence of both nitro and carbonyl functional groups in its molecular structure imparts unique chemical properties, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.
The nitro group in 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a key feature that contributes to its reactivity and biological significance. Nitro compounds are well-documented for their ability to participate in various chemical transformations, including reduction to amino groups or further functionalization via nucleophilic substitution reactions. These properties have been exploited in synthetic chemistry to design molecules with targeted biological effects. Additionally, the dihydroisoindole core provides a rigid aromatic system that can be modified to enhance binding affinity to biological targets.
In recent years, 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has been explored as a precursor in the synthesis of bioactive molecules. Its structural motif is closely related to several pharmacologically relevant compounds, including kinase inhibitors and antimicrobial agents. The carbonyl groups in the molecule allow for further derivatization through condensation reactions or enolization processes, enabling the creation of more complex scaffolds. These modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is its potential application in medicinal chemistry. Researchers have leveraged its framework to develop inhibitors targeting enzymes involved in cancer progression and inflammation. For instance, derivatives of this compound have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The nitro group can be strategically positioned to modulate electronic properties and enhance interactions with the active sites of these enzymes.
The synthesis of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of 2-aminothiophene with glyoxal derivatives followed by nitration under controlled conditions. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Such improvements are essential for translating laboratory discoveries into viable therapeutic candidates.
Recent studies have also highlighted the role of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione in materials science. Its ability to form coordination complexes with transition metals has been exploited in designing catalysts for organic transformations. These metal complexes exhibit enhanced reactivity and selectivity compared to traditional catalysts, offering new opportunities for industrial applications. The versatility of this compound underscores its importance beyond pharmaceuticals.
The biological activity of 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione has been further explored through computational modeling and high-throughput screening assays. These approaches have identified novel derivatives with improved pharmacokinetic profiles and reduced toxicity. For example, structural analogs with optimized substitution patterns have demonstrated potent activity against bacterial pathogens while maintaining low cytotoxicity. Such findings underscore the importance of rational drug design in maximizing therapeutic efficacy.
In conclusion,5-nitro-2,3-dihydro-1H-isоindоle - 1 , 3 - dіonе (CAS No . 89 - 40 - 7 ) remains a cornerstone compound in chemical biology research due to its structural versatility and functional reactivity . Its applications span from drug discovery to catalysis , highlighting its broad utility across multiple scientific disciplines . As synthetic methodologies continue to evolve , it is anticipated that this compound will play an even greater role in developing innovative solutions for complex biological challenges .
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